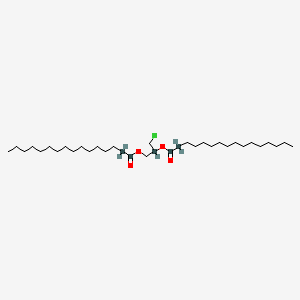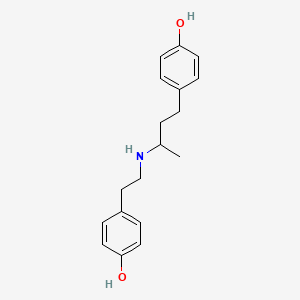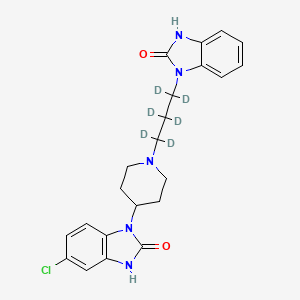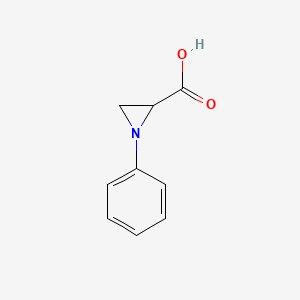
PYRIDOXATIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Pyridoxatin has been found to have significant antioxidant activity . It can act as a powerful scavenger of iron, which is a key element in the production of reactive oxygen species (ROS). ROS are chemically reactive molecules that can cause damage to cells and tissues, leading to various diseases. By scavenging iron, pyridoxatin can help to mitigate the harmful effects of ROS .
Iron Chelation Therapy
Pyridoxatin has potential applications in iron chelation therapy . Iron overload diseases, such as hereditary hemochromatosis and Friedreich ataxia, can result from a dysfunction in the body’s mechanisms of iron regulation and utilization. Pyridoxatin can bind to excess iron in the body and form a stable, soluble compound that can be excreted, thereby helping to treat iron overload .
Mitigation of Iron Overload Stress
In addition to its role in iron chelation therapy, pyridoxatin can also help to mitigate the stress caused by iron overload . This can be particularly beneficial in conditions where iron overload is a result of treatment for a condition unrelated to iron metabolism, such as blood transfusions in thalassemia patients .
Potential Oral Activity
Unlike desferrioxamine (DFO), the current gold standard for iron overload treatment, pyridoxatin has the advantage of being cell permeable and thus potentially orally active . This means that it could be administered orally, making it a more convenient option for patients .
Antibiotic Activity
Pyridoxatin has been found to have antibiotic activity against certain microorganisms . For example, it has shown activity against Staphylococcus epidermidis, a bacterium that is a common cause of infections in humans .
Production by Marine Fungi
Pyridoxatin is produced by certain marine fungi, such as the Trichoderma sp. strain MF106 . This suggests that it could potentially be sourced sustainably from marine environments .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyridoxatin is a member of the class of dihydroxypyridines . It primarily targets MMP-2 (Gelatinase A) , an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
Pyridoxatin acts as an inhibitor of MMP-2 (Gelatinase A) . By inhibiting this enzyme, it can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer .
Biochemical Pathways
Pyridoxatin is involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It’s important to note that Vitamin B6 is the collective term for a group of three related compounds, pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives .
Pharmacokinetics
Pyridoxine, a compound similar to Pyridoxatin, is readily absorbed from the GI tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk . The half-life elimination of Pyridoxine is approximately 15 to 20 days .
Result of Action
The inhibition of MMP-2 by Pyridoxatin can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer . Moreover, Pyridoxatin is indicated to be a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyridoxatin involves the condensation of pyridoxal and hydrazine hydrate, followed by a cyclization reaction to form the final product.", "Starting Materials": [ "Pyridoxal", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Pyridoxal and hydrazine hydrate are mixed together in a solvent, such as ethanol or methanol.", "Step 2: The mixture is heated under reflux for several hours to allow for condensation to occur.", "Step 3: The resulting intermediate is then subjected to a cyclization reaction using a mild acid catalyst, such as acetic acid or sulfuric acid.", "Step 4: The reaction mixture is then cooled and the product is isolated by filtration or extraction with a suitable solvent, such as diethyl ether or chloroform." ] } | |
CAS-Nummer |
149196-98-5 |
Produktname |
PYRIDOXATIN |
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.337 |
IUPAC-Name |
3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |
InChI-Schlüssel |
OQJADHLOEAOIGC-LSCVPOLPSA-N |
SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)


![3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)
![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)
![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)
![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)


![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)
![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)